N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide
Overview
Description
N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole ring, which is a common structural motif in many biologically active molecules, and a morpholine ring, which is known for its versatility in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with voltage-gated sodium and calcium channels as well as gaba transporters .
Mode of Action
The compound’s interaction with its targets leads to changes in the neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This interaction can influence the excitability of neurons, potentially leading to anticonvulsant and antinociceptive effects .
Biochemical Pathways
The modulation of voltage-gated sodium and calcium channels, as well as gaba transporters, suggests that it may influence neuronal signaling pathways .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to cross the blood-brain barrier, which is crucial for their anticonvulsant and antinociceptive effects .
Result of Action
The molecular and cellular effects of N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide’s action are likely related to its modulation of neuronal voltage-sensitive sodium and calcium channels, as well as GABA transporters . This can lead to changes in neuronal excitability, potentially resulting in anticonvulsant and antinociceptive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide typically involves the reaction of indole-3-carboxylic acid with 2-chloro-N-(2-morpholino-2-oxoethyl)acetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various indole derivatives, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Comparison with Similar Compounds
Similar Compounds
- N-(2-morpholino-2-oxoethyl)picolinamide
- N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)benzamide
- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Uniqueness
N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide is unique due to its combination of an indole ring and a morpholine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-14(18-5-7-21-8-6-18)10-17-15(20)12-9-16-13-4-2-1-3-11(12)13/h1-4,9,16H,5-8,10H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJYUNKWHIOKPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CNC(=O)C2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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